Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy-

Ionotropic Glutamate Receptors AMPA Receptor Pharmacology Subunit Selectivity

Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy- (CAS 130631-59-3), commonly referred to as N-(4-Hydroxyphenylpropanoyl)spermine (HPP-spermine), is a synthetic mono-acylated polyamine wasp toxin analog. It functions as a non-competitive antagonist of ionotropic glutamate receptors, specifically targeting calcium-permeable AMPA receptors (CP-AMPARs).

Molecular Formula C19H34N4O2
Molecular Weight 350.5 g/mol
Cat. No. B12331793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy-
Molecular FormulaC19H34N4O2
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC(=O)NCCCNCCCCNCCCN)O
InChIInChI=1S/C19H34N4O2/c20-11-3-14-21-12-1-2-13-22-15-4-16-23-19(25)10-7-17-5-8-18(24)9-6-17/h5-6,8-9,21-22,24H,1-4,7,10-16,20H2,(H,23,25)
InChIKeyXNOLTRVSCPMWHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Source Differentiation for Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy- (HPP-Spermine)


Benzenepropanamide, N-[3-[[4-[(3-aminopropyl)amino]butyl]amino]propyl]-4-hydroxy- (CAS 130631-59-3), commonly referred to as N-(4-Hydroxyphenylpropanoyl)spermine (HPP-spermine), is a synthetic mono-acylated polyamine wasp toxin analog . It functions as a non-competitive antagonist of ionotropic glutamate receptors, specifically targeting calcium-permeable AMPA receptors (CP-AMPARs) [1]. Unlike broader-spectrum polyamine toxins, HPP-spermine is characterized by its distinctive subunit selectivity profile, exhibiting high potency at the GluA2 subunit, a feature that critically differentiates it from its closest structural analogs for electrophysiology research applications [1].

Technical Risk of Substituting HPP-Spermine with Generic Philanthotoxin Analogs in AMPA Receptor Studies


Interchanging philanthotoxin analogs for AMPA receptor blockade introduces significant experimental variability due to profound differences in subunit selectivity. For example, the common analog Philanthotoxin-343 (PhTX-343) exhibits a 3,375-fold lower potency for the GluA2 subunit compared to HPP-spermine [1]. Substituting HPP-spermine with PhTX-343 or Philanthotoxin-433 (PhTX-433), which shows no effect on GluA2, would fail to block GluA2-containing receptors at comparable concentrations, leading to a misinterpretation of receptor population contributions. This stark pharmacological divergence makes direct, non-validated substitution a high-risk methodological choice with a high probability of producing false-negative results in experiments targeting specific AMPA receptor heteromers.

Quantitative Pharmacological Differentiation of HPP-Spermine Against Key Philanthotoxin Analogs


Superior Potency at GluA2 AMPA Subunits Compared to Philanthotoxin 343 and 433

HPP-spermine demonstrates a uniquely high potency for the GluA2 AMPA receptor subunit that is absent in its closest structural analogs. Its IC50 at the GluA2 subunit is 0.08 µM, which is over three orders of magnitude lower than that of Philanthotoxin-343 (PhTX-343, IC50 = 270 µM) [1]. Another analog, Philanthotoxin-433 (PhTX-433), has no effect (N.E.) on GluA2 [1]. This makes HPP-spermine the only compound among these three with meaningful GluA2-blocking activity.

Ionotropic Glutamate Receptors AMPA Receptor Pharmacology Subunit Selectivity

Differential Selectivity Profile Across AMPA Receptor Subunits

HPP-spermine exhibits a distinct selectivity 'fingerprint' across AMPA receptor subunits (GluA1-4). It potently blocks GluA1 (IC50 = 0.5 µM), GluA2 (0.08 µM), and GluA3 (0.5 µM), but has no effect on GluA4 [1]. In contrast, Philanthotoxin-343 blocks GluA1 (2.8 µM) and GluA2 (270 µM) with significantly lower potency, while Philanthotoxin-433 only blocks GluA1 (0.8 µM) and has no effect on GluA2 or GluA4 [1]. This makes HPP-spermine the only compound with a potent and balanced block profile across GluA1, A2, and A3.

AMPA Receptor Subunit Pharmacology Polyamine Toxin

Verified Antagonism of Quisqualate-Sensitive Glutamate Receptors

In functional assays using the locust neuromuscular junction (NMJ), HPP-spermine demonstrated a superior ability to block the quisqualate-sensitive L-glutamate receptor (quis-GluR) compared to the natural polyamine spermine. It produced effective channel block at significantly lower concentrations [1]. Vendor corroboration indicates it is more potent than PhTX-343 in this native invertebrate preparation .

Invertebrate Neurobiology Glutamate Receptor Quisqualate Receptor

High-Impact Application Scenarios for HPP-Spermine Based on Quantitative Differentiation


Pharmacological Isolation of GluA2-Containing AMPA Receptors in Mammalian Neurons

When studying synaptic plasticity or excitotoxicity in hippocampal or cortical neurons, researchers can apply HPP-spermine at low micromolar concentrations (e.g., 0.1-1 µM). Its high potency at GluA2 (IC50=0.08 µM) allows for the selective blockade of GluA2-containing receptors, a feat not possible with PhTX-343 (IC50=270 µM) or PhTX-433 (no effect). This enables a dissection of the distinct roles of CP-AMPARs (GluA2-lacking) versus CI-AMPARs (GluA2-containing) in synaptic transmission [1].

Negative Control for Philanthotoxin-433 in Calcium-Permeable AMPA Receptor Studies

In experiments aiming to block only CP-AMPARs, PhTX-433 is often the tool of choice. HPP-spermine serves as a critical negative control in these studies because it also blocks GluA2-containing receptors (IC50=0.08 µM) which PhTX-433 spares. Comparing the effects of both toxins on a given synaptic response can confirm whether the observed effects are due to block of CP-AMPARs or a mixed population of GluA2-containing receptors [1].

Potent Glutamatergic Antagonism in Invertebrate Neuromuscular Preparations

HPP-spermine is the preferred tool for blocking quisqualate-sensitive glutamate receptors in locust and other insect models. Its enhanced potency over spermine and PhTX-343 at the native locust NMJ makes it an optimal choice for mechanistic studies of insect glutamatergic transmission and for screening novel insecticides targeting this receptor.

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